Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride
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Overview
Description
“Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride” is a chemical compound that has gained considerable attention in the scientific community. It is a powder with a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2.ClH/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10;/h4-5,7,13H,2-3,6,8H2,1H3;1H
. This provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 241.72 . It is stored at room temperature .Scientific Research Applications
Structural and Molecular Studies
Research on methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate hydrochloride and its derivatives has provided insights into their structural and molecular properties. For instance, Guerrero et al. (2014) detailed the hydrogen-bonded assembly of benzazepine derivatives, demonstrating the importance of structural interactions in zero, one, two, and three dimensions for the chemical behavior and potential applications of these compounds Guerrero et al., 2014.
Dopaminergic Activity
Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists of central and peripheral dopamine receptors, highlighting the potential of these compounds in neurological research and therapy Pfeiffer et al., 1982.
Synthesis and Drug Development
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the significance of methyl 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives in the development of new pharmaceutical agents Ikemoto et al., 2005.
Conformational Analysis in Drug Design
The conformational state of lorcaserin, a drug related to the methyl 2,3,4,5-tetrahydro-1H-2-benzazepine family, was determined in water, which provided valuable insights for drug design and understanding the drug's mechanism of action Trigo-Mourino et al., 2013.
Modulation of Receptors
Research by Guo et al. (2013) on SKF83959, a compound structurally related to methyl 2,3,4,5-tetrahydro-1H-2-benzazepines, uncovered its role as a potent allosteric modulator of the sigma-1 receptor, suggesting a new avenue for exploring the therapeutic potential of benzazepine derivatives Guo et al., 2013.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10;/h4-5,7,13H,2-3,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQZBKSSZZTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCNC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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